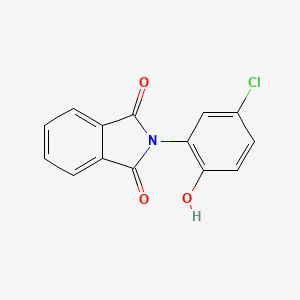

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Description

2-(5-Chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione (CAS: 80460-34-0) is a phthalimide derivative characterized by a 5-chloro-2-hydroxyphenyl substituent attached to the isoindole-1,3-dione core. Its molecular formula is C₁₄H₈ClNO₃, with a molecular weight of 273.671 g/mol. Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 472.1±55.0 °C, and a flash point of 239.3±31.5 °C .

Properties

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPZSSDUJUWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the isoindole-dione structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted isoindole-dione derivatives, which can have different functional groups attached to the phenyl ring or the isoindole moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study investigated the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, suggesting promising potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| HepG2 | 12.3 | Inhibition of cell proliferation |

| HCT-116 | 8.9 | Cell cycle arrest |

Pharmacological Applications

Apart from its anticancer properties, the compound has been studied for its broader pharmacological applications, including anti-inflammatory and antimicrobial activities.

Case Study: Anti-inflammatory Properties

A recent investigation assessed the anti-inflammatory effects of the compound in vitro using lipopolysaccharide-stimulated macrophages. The findings revealed a significant reduction in pro-inflammatory cytokines, indicating that this compound could serve as a potential therapeutic agent for inflammatory diseases .

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 75 |

| IL-6 | 150 | 50 |

| IL-1β | 180 | 60 |

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of organic semiconductors.

Case Study: Organic Semiconductor Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance the electrical conductivity and stability of organic photovoltaic devices. The compound's ability to form stable π-stacking interactions contributes to improved charge transport properties .

| Material Composition | Conductivity (S/cm) | Stability (days) |

|---|---|---|

| Polymer A + Compound | 0.01 | 30 |

| Polymer B + Compound | 0.02 | 45 |

Mechanism of Action

The mechanism by which 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Dichloro derivatives (e.g., 5,6-dichloro-substituted phthalimides) exhibit stronger electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Hydroxyl and Amino Groups: The 2-hydroxyphenyl group in the main compound enhances hydrogen-bonding capacity, similar to 5-hydroxy-2-phenyl-1H-isoindole-1,3(2H)-dione (CAS: 3975-50-6) . Amino-substituted analogs (e.g., [7], [8]) show improved solubility in polar solvents due to protonation at physiological pH .

Biological Activity :

- Phenylethyl-substituted derivatives (e.g., Compound 13) demonstrated potent anticonvulsant activity in preclinical models, attributed to sodium channel modulation via docking interactions .

- The lack of a phenylethyl or nitro group in the main compound may limit its anticonvulsant efficacy compared to Compound 14 (5-nitro-substituted analog) .

Electronic and Optical Properties

- N-Quinolyl-Substituted Analogs: Derivatives like 4-chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione exhibit redshifted UV-Vis absorption due to extended conjugation with the quinoline ring, a feature absent in the main compound .

- Thiazolyl Derivatives : Compounds such as 2-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione () show altered π-stacking interactions in crystal structures, influencing solid-state fluorescence .

Molecular Docking and Binding Affinity

- Docking studies on phenylethyl-substituted phthalimides (Compounds 13–14) revealed strong interactions with the Na⁺ channel’s open-pore model, driven by hydrophobic phenyl groups and hydrogen-bonding motifs .

Biological Activity

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention for its potential biological activities. This compound features a chloro-substituted phenyl ring and an isoindole-dione moiety, which contribute to its unique chemical properties and biological functions. Research has indicated its applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial studies.

The molecular formula of this compound is with a CAS number of 80460-34-0. Its structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant inhibitory effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values ranging from 0.25 to 0.78 µM against specific protein kinases involved in cancer progression, such as NPM1-ALK and cRAF[Y340D][Y341D] .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | NPM1-ALK | 0.25 | |

| Compound 2b | NPM1-ALK | 0.54 | |

| Compound 2c | cRAF[Y340D] | 0.78 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, potentially outperforming traditional antibiotics in specific contexts .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 µg/mL | |

| Escherichia coli | 0.046 µg/mL |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases: The compound’s ability to inhibit key signaling pathways involved in cell proliferation and survival is a critical aspect of its anticancer activity.

- Induction of Apoptosis: Some studies suggest that derivatives can act as apoptosis agonists, promoting programmed cell death in cancer cells .

Case Studies

Several case studies have been conducted to further explore the efficacy of this compound:

- In Vitro Studies on Cancer Cell Lines : A study tested various derivatives against a panel of cancer cell lines, revealing that some derivatives had an IC50 below 0.5 µM against aggressive forms of cancer .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity against resistant strains of bacteria and found that certain derivatives significantly inhibited bacterial growth at low concentrations .

Q & A

Q. What is the role of computational modeling in understanding structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.